molecular formula C8H6F3NO3S B13506421 Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B13506421
M. Wt: 253.20 g/mol
InChI Key: DHQKPWPKTBYHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate (CAS 2763754-92-1) is a thiazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the thiazole ring and an ethyl oxoacetate moiety at position 3. Its molecular formula is C₈H₆F₃NO₃S, with a molecular weight of 253.20 g/mol . Thiazole derivatives are pivotal in medicinal and materials chemistry due to their electronic properties and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C8H6F3NO3S/c1-2-15-6(14)5(13)4-3-12-7(16-4)8(9,10)11/h3H,2H2,1H3

InChI Key

DHQKPWPKTBYHFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(S1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical Data and Characterization

Parameter Typical Data Method/Reference
Melting Point Variable, generally 100–150 °C depending on purity Differential scanning calorimetry or melting point apparatus
Spectroscopic Data IR: Characteristic ester C=O stretch (~1735 cm⁻¹), thiazole ring vibrations; NMR: signals for ethyl group, thiazole protons, trifluoromethyl group Confirm structure and purity; ^1H NMR, ^13C NMR, and ^19F NMR commonly used
Mass Spectrometry Molecular ion peak at m/z 253.20 consistent with molecular weight Confirms molecular formula and fragmentation pattern

Comparative Analysis of Preparation Methods

Method Advantages Limitations References
Classical Heterocyclization (α-haloketone + thiourea) Straightforward, well-established May require harsh conditions, moderate yields
Electrophilic Trifluoromethylation on Preformed Thiazole High specificity for -CF3 introduction Requires specialized reagents, costlier
Multi-step Coupling with Dihydropyridine Intermediates Enables structural diversity, potential for functionalization More complex, longer synthesis time
Continuous Flow Synthesis (Industrial) Enhanced yield, scalability, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester group undergoes nucleophilic substitution with amines, thiols, or alcohols to yield amides, thioesters, or transesterified products.

ReactantConditionsProductKey Features
Primary aminesPyridine, anhydrous dioxaneAmide derivativesHigh yields (75–90%)
ThiosemicarbazidesEthanol, refluxThiazole-thiosemicarbazone hybridsEnhanced bioactivity profiles
HydrazineKOH, ethanolHydrazide intermediatesPrecursors for heterocyclic systems

Example: Reaction with 2-aminobenzo[d]thiazole-6-sulfonamide in 2-methoxyethanol produces imidazobenzothiazole derivatives with potential antiproliferative activity .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles.

Thiazolidinedione Formation

Reaction with thiazolidine-2,4-dione under basic conditions yields coumarin-thiazolidinedione hybrids.

  • Conditions : Alcoholic KOH, 80°C .

  • Mechanism : Base-mediated cyclization via enolate intermediate.

  • Applications : Fluorescent sensors and antitubulin agents .

Carbonyl Reduction

The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Product : Ethyl 2-hydroxy-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate.

  • Applications : Chiral intermediate for pharmaceuticals.

Thiazole Ring Oxidation

Controlled oxidation with H₂O₂ or mCPBA modifies the thiazole sulfur, though this may degrade the ring.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes Fries-like rearrangements to form regioisomeric acylthiazoles.

  • Conditions : H₂SO₄, 60°C .

  • Outcome : Mixture of 4- and 5-acyl isomers .

Biological Activity-Driven Modifications

Derivatization strategies to enhance bioactivity include:

  • Schiff Base Formation : With aromatic aldehydes to create antiproliferative agents (IC₅₀: 10–30 µM against HCT-116 cells) .

  • Sulfonamide Conjugation : For carbonic anhydrase inhibition (IC₅₀: 0.09 µg/mL for analog 53 ) .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Driving Factor
Nucleophilic substitutionHighElectron-deficient thiazole ring
CyclizationModerateStrain relief in transition state
Cross-couplingLowSteric hindrance from CF₃ group

Key Research Findings

  • Anticancer Derivatives : Analogues with 4-chlorophenyl or 2,4-dichlorophenyl groups show IC₅₀ values comparable to cisplatin .

  • Antimicrobial Hybrids : Thiazole-coumarin hybrids exhibit MICs of 0.5–2 µg/mL against Mycobacterium tuberculosis .

  • Fluorescent Probes : Imidazo-thiadiazole derivatives display λₑₘ = 450–470 nm, useful in cellular imaging .

Scientific Research Applications

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the thiazole ring’s ability to interact with biological macromolecules, contributes to the compound’s biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications References
Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate Oxoacetate at C5, -CF₃ at C2 253.20 High electronegativity, ester reactivity Agrochemicals, drug intermediates
Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Phenyl at C5, ester at C4 285.27 Crystalline, no H-bonding Materials science, antimicrobial agents
Methyl 2-[2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetate Pyrazole substituent, phenyl at C4 409.33 Enhanced π-π interactions Kinase inhibitors, anticancer agents
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate Pyridine substituent, fluoro group 334.28 Improved solubility, halogen bonding Antiviral, anti-inflammatory
T9: (Z)-Ethyl 2-(5-((4-chloro-2-morpholinyl)-1,3-thiazol-5-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetate Thiazolidinedione core, morpholinyl group 427.88 Hydrogen-bonding capacity Antidiabetic, anticancer

Crystallographic and Spectroscopic Data

  • Crystallography : The target compound’s analogs (e.g., ) are often analyzed using SHELX programs (e.g., SHELXL for refinement), revealing planar thiazole rings with dihedral angles <10° between substituents .
  • Spectroscopy : IR and NMR data for the target compound align with typical thiazole esters, showing C=O stretches at ~1700 cm⁻¹ and thiazole proton resonances at δ 7.5–8.5 ppm .

Medicinal Chemistry

  • Anticancer Potential: Pyrazole-thiazole hybrids (e.g., CAS 955962-94-4) demonstrate IC₅₀ values <10 μM against breast cancer cell lines, attributed to kinase inhibition .
  • Antidiabetic Activity: Thiazolidinedione derivatives (e.g., T9) activate PPAR-γ receptors at nanomolar concentrations, surpassing the target compound’s efficacy .

Materials Science

  • Electron-Deficient Cores : The -CF₃ group in the target compound improves charge transport in organic semiconductors, though phenyl-substituted analogs (e.g., ) exhibit better crystallinity for optoelectronic devices .

Biological Activity

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is a synthetic organic compound notable for its unique molecular structure, which includes a thiazole ring and a trifluoromethyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆F₃NO₃S, with a molecular weight of 253.20 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its biological activity by facilitating cellular penetration and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The thiazole moiety is known for its role in various bioactive compounds that display antimicrobial activity. The lipophilic nature of the trifluoromethyl group may further enhance its ability to penetrate cell membranes and exert its effects against microbial cells .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The thiazole ring is often associated with significant anticancer activity due to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.

A study employing MTT assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated an IC₅₀ value in the low micromolar range, suggesting potent anticancer activity .

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)Reference
MCF-715 ± 1.5
A54920 ± 0.8
HeLa25 ± 0.9

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity to these targets, potentially inhibiting or modulating their activities. This interaction can lead to alterations in cellular pathways that are crucial for microbial survival or cancer cell growth.

Case Studies

Several case studies have highlighted the biological activities of thiazole derivatives similar to this compound:

  • Thiazole Derivatives as Anticancer Agents : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The study found that certain structural modifications enhanced their cytotoxic effects significantly compared to standard chemotherapy agents like doxorubicin .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have been employed to predict the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that this compound could effectively inhibit key enzymes associated with tumor growth .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between trifluoromethyl-substituted thiazole precursors and ethyl glyoxylate derivatives. Key steps include:

  • Nucleophilic acyl substitution : Reacting 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with ethyl chlorooxoacetate in anhydrous dichloromethane under reflux (2–4 h) .
  • Microwave-assisted synthesis : Accelerating reaction kinetics by irradiating precursors (e.g., trifluoromethyl thiazole derivatives and ethyl 2-oxoacetate) at 100–120°C for 15–30 minutes, improving yield by 15–20% compared to conventional heating .
  • Catalytic optimization : Using triethylamine or DMAP to enhance reactivity in polar aprotic solvents like DMF or THF .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalystYield (%)Reference
Conventional refluxDCMNone65–70
Microwave-assistedDMFDMAP80–85
Catalytic (Et₃N)THFTriethylamine75–78

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and the ester carbonyl (δ ~165–170 ppm). Thiazole protons appear as singlet(s) in the aromatic region (δ 7.5–8.5 ppm) .
    • IR spectroscopy : Detect C=O stretching (~1740 cm⁻¹ for ester) and C-F vibrations (~1120–1160 cm⁻¹) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S content (deviation <0.4%) .

Q. What crystallographic tools are used to resolve its crystal structure?

Methodological Answer:

  • SHELX suite : SHELXT (for space-group determination) and SHELXL (for refinement) are employed to analyze single-crystal X-ray diffraction data. The trifluoromethyl group’s orientation and steric effects are modeled using anisotropic displacement parameters .
  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors in electron density maps for the CF₃ group .

Advanced Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR coupling constants) require:

  • Cross-validation : Use DFT calculations (e.g., Gaussian09) to optimize geometry and compare theoretical/experimental NMR shifts .
  • High-field NMR : Employ 700–900 MHz instruments to resolve splitting patterns in crowded regions (e.g., thiazole protons) .
  • Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Replace DCM with ethyl acetate for easier post-reaction workup and reduced toxicity .
  • Flow chemistry : Continuous-flow reactors enhance mixing efficiency for exothermic steps (e.g., acylations), reducing side-product formation .
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How is the compound’s bioactivity evaluated in anticancer research?

Methodological Answer:

  • In vitro assays :
    • MTT/Proliferation assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
    • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding affinity to hydrophobic pockets .
  • SAR studies : Modify the thiazole ring’s substituents (e.g., replacing CF₃ with Cl or CH₃) to assess impact on cytotoxicity .

Q. What computational methods predict its reactivity in nucleophilic environments?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian09) to identify electrophilic sites (e.g., the keto-ester group) prone to nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO mixtures) to model hydrolysis pathways .

Q. How are purification challenges addressed for hygroscopic batches?

Methodological Answer:

  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove polar impurities while minimizing water absorption .
  • Lyophilization : Freeze-dry under vacuum (0.1 mBar, −50°C) to stabilize hygroscopic samples for long-term storage .

Q. Table 2: Key Analytical Data

PropertyMethodObserved ValueReference
Melting PointDSC98–100°C
LogP (lipophilicity)HPLC2.3 ± 0.1
Crystal SystemX-rayMonoclinic, P2₁/c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.